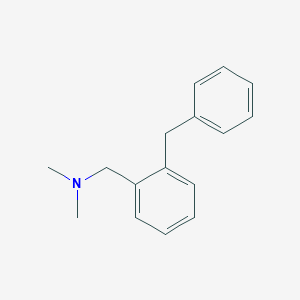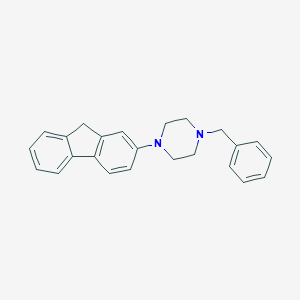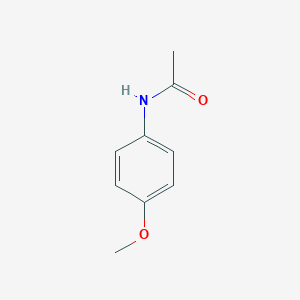![molecular formula C30H25ClO6 B374033 [1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B374033.png)
[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a hexahydrocyclopenta[b]furan ring, and a phenylbenzoate moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chlorophenoxy group: This can be achieved through the reaction of 3-chlorophenol with an appropriate acylating agent under basic conditions.
Construction of the hexahydrocyclopenta[b]furan ring: This step involves cyclization reactions, often using catalysts to facilitate the formation of the furan ring.
Attachment of the phenylbenzoate moiety: This is typically done through esterification reactions, where the phenylbenzoate group is introduced using a suitable esterifying agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[
Eigenschaften
Molekularformel |
C30H25ClO6 |
|---|---|
Molekulargewicht |
517g/mol |
IUPAC-Name |
[4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C30H25ClO6/c31-22-7-4-8-24(15-22)35-18-23(32)13-14-25-26-16-29(33)36-28(26)17-27(25)37-30(34)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h1-15,25-28H,16-18H2/b14-13+ |
InChI-Schlüssel |
SWGBCBVFGPXRNN-BUHFOSPRSA-N |
Isomerische SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/C(=O)COC5=CC(=CC=C5)Cl |
SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)COC5=CC(=CC=C5)Cl |
Kanonische SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)COC5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,5-dihydro-1H-imidazol-2-yl)-N-{2-[(2-fluorophenyl)sulfanyl]benzyl}amine](/img/structure/B373951.png)
![N,N-dimethyl-N-{3-[(2-methylphenyl)sulfanyl]-3-phenylpropyl}amine](/img/structure/B373952.png)
![N,N-dimethyl-N-[2-(1-naphthylsulfanyl)benzyl]amine](/img/structure/B373954.png)
![N-{3-[(4-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373955.png)
![N-(4,5-dihydro-1H-imidazol-2-yl)-N-[2-(1-naphthylsulfanyl)benzyl]amine](/img/structure/B373956.png)
![4-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]butanamide](/img/structure/B373961.png)
![8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373962.png)
![1-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-2-propanol](/img/structure/B373963.png)
![1-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine](/img/structure/B373966.png)

![11-{2-[(dimethylamino)methyl]cyclohexyl}-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B373969.png)
![N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine](/img/structure/B373972.png)

